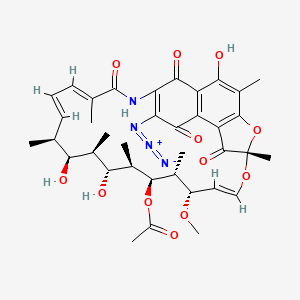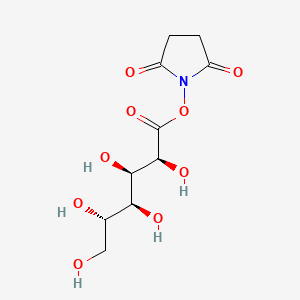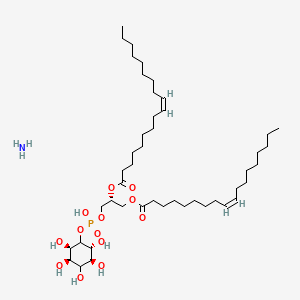
1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an aminomethyl group and a dimethylamino group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the aminomethyl group at the 4-position.
Amination: The naphthalene derivative is then subjected to amination to introduce the amino group.
Dimethylation: Finally, the amino group is dimethylated to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Amines and alcohols are common reduction products.
Substitution Products: Different substituted naphthalene derivatives can be obtained.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
相似化合物的比较
Naphthalene derivatives: Other naphthalene-based compounds with different substituents.
Aminomethyl compounds: Compounds containing the aminomethyl group in various positions.
Uniqueness: 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine stands out due to its specific structural features and the presence of both an aminomethyl and a dimethylamino group, which contribute to its unique chemical properties and applications.
属性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC 名称 |
[4-[(dimethylamino)methyl]naphthalen-1-yl]methanamine |
InChI |
InChI=1S/C14H18N2/c1-16(2)10-12-8-7-11(9-15)13-5-3-4-6-14(12)13/h3-8H,9-10,15H2,1-2H3 |
InChI 键 |
QXXMDIZOHCEHHF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=C(C2=CC=CC=C12)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)



![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)


![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)


